Unveiling the Molecular Architecture of Ddabt1: A Novel Antiviral Conjugate
Unveiling the Molecular Architecture of Ddabt1: A Novel Antiviral Conjugate
For Immediate Release
BHUBANESWAR, India – A novel synthetic compound, designated Ddabt1, has been developed and characterized as a potent inhibitor of the Chikungunya virus (CHIKV) and associated inflammation. This technical guide provides an in-depth overview of the chemical structure, synthesis, and characterization of Ddabt1, offering valuable insights for researchers and professionals in drug development and virology.
Ddabt1 is a synthetic ester conjugate of two well-known pharmaceutical agents: the angiotensin II receptor blocker telmisartan (TM) and the nonsteroidal anti-inflammatory drug salicylic acid (SA).[1][2][3][4][5] Its formal chemical name is 2-((4′-((1,7′-Dimethyl-2′-propyl-1H,3′H-[2,5′-bibenzoimidazol]-3′-yl)methyl)-[1,1′-biphenyl]-2-carbonyl)oxy)benzoic acid . This strategic conjugation aims to create a dual-action therapeutic agent capable of managing both the viral infection and the arthritic symptoms characteristic of Chikungunya fever.
Chemical Structure and Properties
The molecular formula of Ddabt1 is C₄₀H₃₄N₄O₄, with a calculated molecular weight of 634.7 g/mol . The structure combines the complex bibenzoimidazole moiety of telmisartan with the carboxyl group of salicylic acid through an ester linkage.
| Property | Value | Source |
| Molecular Formula | C₄₀H₃₄N₄O₄ | |
| Calculated Molecular Weight | 634.7 g/mol | |
| Appearance | Whitish solid | |
| Melting Point | 140 °C | |
| Purity | 96.5% (by HPLC) |
Synthesis of Ddabt1
The synthesis of Ddabt1 is a multi-step process designed to selectively form the ester bond between telmisartan and salicylic acid.
Experimental Protocols
Synthesis of Ddabt1
The synthesis of Ddabt1 involves a three-step process as outlined in the literature:
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Protection of Salicylic Acid: The carboxylic acid group of salicylic acid is first protected by benzylation. This is achieved by refluxing a mixture of salicylic acid and benzyl alcohol with sulfuric acid for 9 hours to yield benzyl salicylate (Product I).
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Esterification with Telmisartan: Benzyl salicylate is then mixed with N,N′-dicyclohexylcarbodiimide (DCC) and dichloromethane (DCM) at 0°C for one hour. Telmisartan, dissolved in DCM with 4-dimethylaminopyridine (DMAP), is added to this mixture and stirred under a nitrogen atmosphere to produce the intermediate product (Product II).
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Deprotection to Yield Ddabt1: The intermediate product is dissolved in methanol, followed by the addition of tert-butanol and palladium on carbon. This mixture is then stirred under a hydrogen atmosphere for 6 hours to remove the benzyl protecting group, yielding the final product, Ddabt1 (Product III).
The resulting compound is purified by column chromatography using a mixture of n-hexane and ethyl acetate (4:6 v/v) and recrystallized from ethanol.
Physicochemical and Spectral Characterization
The proposed structure of Ddabt1 was confirmed through various analytical techniques:
| Technique | Key Findings |
| FTIR (cm⁻¹) | 3468.92 (O-H stretch), 2858.91 (C-H stretch), 1663.19 (C=O stretch), 1241.24 (C-O stretch) |
| ¹H NMR (δ, ppm) | 1.159 (d, CH₃), 1.686 (m, CH₂), 2.816 (m, CH₂), 3.768 (s, CH₃), 7.861 (m, Ar) |
| ¹³C NMR (δ, ppm) | 26.1 (CH₃), 26.6 (CH₃), 34.7 (CH₂), 48.78 (CH₂), 48.907 (CH₃), 49.515 (CH₂), 173.64 (C=O), 163.299 (C=O), 136.7 (C=N), 131.659 (Ar–C–O), 131.374 (Ar), 120.182 (Ar), 118.246 (Ar), 113.98 (Ar) |
| Mass Spectrometry (m/z) | Calculated for C₄₀H₃₄N₄O₄: 634.7 g/mol ; Found: 634.5. [M - 1⁺] Calculated: 633.7 g/mol ; Found: 633.5 |
Antiviral and Anti-inflammatory Activity
Ddabt1 has demonstrated significant potential as a therapeutic agent against Chikungunya virus infection. In vitro studies have shown that it effectively inhibits CHIKV infection, as evidenced by a reduction in cytopathic effects, viral titer, viral RNA, and viral proteins. The compound exhibits a 50% inhibitory concentration (IC₅₀) of 14.53 μM and a selectivity index (SI) greater than 33.
Furthermore, in vivo experiments in rats have indicated that Ddabt1 is more effective than telmisartan, salicylic acid, or their combination in treating acute, subacute, and chronic inflammation and arthritis. The oral acute toxicity studies have established a lethal dose (LD₅₀) of 5000 mg/kg in rats.
The antiviral efficacy of Ddabt1 is thought to be partly attributed to its ability to modulate the angiotensin II receptor type 1 (AT1). However, it is suggested that other modes of action may also be involved and require further investigation.
Conclusion
Ddabt1 represents a promising drug candidate for the management of Chikungunya virus infection and its associated inflammatory complications. Its rational design, combining the functionalities of telmisartan and salicylic acid, has resulted in a molecule with potent dual-action capabilities. The detailed chemical and biological characterization provided herein serves as a valuable resource for the scientific community to further explore the therapeutic potential of this novel compound.
References
- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
